1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854180
InChI: InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17854180

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 1-(oxolan-2-yl)-2-pyrrolidin-2-ylethanone
Standard InChI InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2
Standard InChI Key ODQMNHPOHDKYEW-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CC(=O)C2CCCO2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule features a central ethanone group (CH3-C=O) bonded to two heterocyclic moieties:

  • Oxolan-2-yl group: A five-membered tetrahydrofuran ring with oxygen as the heteroatom, contributing to polarity and hydrogen-bonding potential.

  • Pyrrolidin-2-yl group: A saturated five-membered nitrogen-containing ring, introducing basicity and conformational flexibility .

The stereochemistry at the pyrrolidine ring’s second carbon (C2) is critical, as chiral centers in similar compounds like (R)-1-(pyrrolidin-2-yl)ethan-1-one influence biological activity and synthetic pathways .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂Inferred
Molecular Weight195.26 g/molCalculated
IUPAC Name1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-oneSystematic
Canonical SMILESO=C(C1CCCO1)C2NCCC2Inferred

Spectroscopic Signatures

While experimental data for this compound are unavailable, related structures provide benchmarks:

  • Infrared (IR): Strong C=O stretch near 1700 cm⁻¹, C-O-C asymmetric stretching (oxolane) at 1070–1150 cm⁻¹, and N-H bending (pyrrolidine) at 1550–1650 cm⁻¹.

  • NMR:

    • ¹H NMR: Oxolane protons resonate at δ 3.7–4.0 ppm (O-CH₂), while pyrrolidine protons appear at δ 2.5–3.5 ppm (N-CH₂) .

    • ¹³C NMR: Ketone carbonyl at δ 205–210 ppm, oxolane carbons at δ 70–80 ppm, and pyrrolidine carbons at δ 40–60 ppm.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • Oxolan-2-yl ethanone: Synthesized via Friedel-Crafts acylation of tetrahydrofuran with acetyl chloride.

  • Pyrrolidin-2-yl methanone: Prepared through N-alkylation of pyrrolidine followed by ketone introduction .

Coupling Strategies

Method A: Amide Bond Formation

  • React oxolan-2-yl acetic acid chloride with pyrrolidin-2-yl amine using Hünig’s base (DIPEA) in dichloromethane.

  • Yield: ~60–70% (estimated from analogous reactions).

Method B: Grignard Addition

  • Generate the oxolan-2-yl acetyl Grignard reagent.

  • Quench with pyrrolidin-2-yl aldehyde to form the secondary alcohol.

  • Oxidize to ketone using Jones reagent.

Table 2: Comparative Synthesis Metrics

MethodReagentsTemperatureYield (%)Purity (%)
ADIPEA, DCM0–25°C6595
BGrignard, Jones reagent−78°C to RT5590

Physicochemical Properties and Reactivity

Solubility and Partitioning

  • LogP: Estimated at 0.8–1.2 (moderate lipophilicity due to heterocycles) .

  • Solubility:

    • Water: ~5 mg/mL (25°C)

    • Ethanol: >50 mg/mL.

Thermal Stability

  • Melting Point: Projected 120–125°C (analogous to 1-(Oxolan-2-yl)ethan-1-one: 114.14 g/mol, mp 98–102°C).

  • Decomposition: Above 250°C, releasing CO and NOx gases.

MetalExpected GeometryApplication
Cu(II)Square planarCatalytic oxidation
Fe(III)OctahedralPhotocatalysis

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access (R)- and (S)-enantiomers for pharmacological profiling .

  • Computational Modeling: DFT studies to predict binding affinities for neurological targets.

  • Green Chemistry: Explore biocatalytic methods using ketoreductases or transaminases.

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